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  • Product: 2-Propen-1-amine, 3-(4-fluorophenyl)-
  • CAS: 88536-45-2

Core Science & Biosynthesis

Foundational

physicochemical properties of 2-Propen-1-amine, 3-(4-fluorophenyl)-

An In-Depth Technical Guide to the Physicochemical Properties of 2-Propen-1-amine, 3-(4-fluorophenyl)- Foreword: Navigating the Landscape of a Niche Research Chemical In the dynamic field of drug discovery and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Propen-1-amine, 3-(4-fluorophenyl)-

Foreword: Navigating the Landscape of a Niche Research Chemical

In the dynamic field of drug discovery and materials science, a comprehensive understanding of a molecule's physicochemical properties is the bedrock upon which all further research is built. This guide focuses on 2-Propen-1-amine, 3-(4-fluorophenyl)- , a cinnamylamine derivative with potential applications stemming from its unique structural combination of a fluorinated aromatic ring and a reactive allylic amine.

It is important to note that while this compound, particularly as its hydrochloride salt, is cataloged (CAS 1814900-60-1 for the hydrochloride), extensive, publicly available experimental data on its physicochemical properties is limited.[1] This is not uncommon for niche research chemicals. Therefore, this guide adopts a dual approach: firstly, presenting available data and computationally predicted properties for the target molecule and its close structural analogs to provide a robust comparative framework. Secondly, and crucially, this guide provides detailed, field-proven experimental protocols for determining these properties. This empowers researchers to not only understand the predicted behavior of the molecule but also to generate the empirical data necessary to advance their work with scientific rigor.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to define its structure and fundamental identifiers.

Chemical Structure

2-Propen-1-amine, 3-(4-fluorophenyl)- possesses a core cinnamyl structure, characterized by a phenyl ring and an allyl amine group connected by a propenyl backbone. The key feature is the fluorine atom substituted at the para-position (position 4) of the phenyl ring. The double bond is typically found in the more stable (E)-isomer configuration.

Diagram: Molecular Structure of (E)-2-Propen-1-amine, 3-(4-fluorophenyl)-

A 2D representation of the (E)-isomer, the most likely steric configuration.

Key Identifiers

A consolidated list of identifiers for the molecule and its close relatives is essential for accurate literature and database searches.

Identifier2-Propen-1-amine, 3-(4-fluorophenyl)-3-(4-fluorophenyl)propan-1-amine (Saturated Analog)[2]2-Propen-1-amine, 3-(3-fluorophenyl)- (Isomer)[3]
Molecular Formula C₉H₁₀FNC₉H₁₂FNC₉H₁₀FN
Molecular Weight 151.18 g/mol 153.20 g/mol 151.18 g/mol
CAS Number 1814900-60-1 (HCl salt)[1]101488-65-71315378-54-1
IUPAC Name (2E)-3-(4-fluorophenyl)prop-2-en-1-amine3-(4-fluorophenyl)propan-1-amine(2E)-3-(3-fluorophenyl)prop-2-en-1-amine

Core Physicochemical Properties: A Comparative Analysis

Property2-Propen-1-amine, 3-(4-fluorophenyl)- (Predicted)3-(4-fluorophenyl)propan-1-amine (Computed)[2]2-Propen-1-amine (Allylamine) (Experimental)[4][5][6]
Physical State Likely a liquid or low-melting solid at STP-Colorless liquid
Boiling Point > 200 °C (estimated)-53-56 °C
Melting Point Not available--88 °C
Water Solubility Low to moderate; expected to form a soluble salt in acidic conditions-Miscible
pKa (of conjugate acid) 9.0 - 10.0 (estimated)-9.49
logP (Octanol/Water) ~1.8 (estimated)1.70.23
Topological Polar Surface Area 26.02 Ų26.02 Ų26.02 Ų

Expert Insights:

  • Boiling Point: The introduction of the fluorophenyl group significantly increases the molecular weight and intermolecular forces (van der Waals and dipole-dipole) compared to the parent allylamine, leading to a much higher predicted boiling point.

  • Solubility: While the parent allylamine is miscible with water, the hydrophobic fluorophenyl ring in the target molecule will drastically reduce its aqueous solubility. However, like most amines, it is expected to be readily soluble in acidic aqueous solutions due to the formation of the corresponding ammonium salt.[7]

  • pKa: The pKa of the conjugate acid is predicted to be slightly lower than that of a simple alkyl amine. This is due to the electron-withdrawing nature of the sp²-hybridized carbon atoms in the propenyl chain and the phenyl ring, which destabilizes the positive charge on the ammonium ion.

  • logP: The positive logP value indicates a preference for lipophilic environments over aqueous ones, a critical parameter in assessing its potential as a drug candidate for crossing biological membranes.

Experimental Protocols for Property Determination

For any research program, the ability to independently verify or determine these properties is paramount. The following sections detail standard, reliable protocols.

Determination of Melting Point (for solid samples)

The melting point is a fundamental indicator of purity. A sharp, narrow melting range (typically < 2 °C) is characteristic of a pure crystalline solid.

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.[8]

Detailed Methodology:

  • Sample Preparation: Ensure the sample is completely dry. If it is crystalline, grind it into a fine, uniform powder using a mortar and pestle.[9]

  • Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end. The packed sample height should be 2-3 mm for an accurate reading.[9]

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Measurement:

    • Rapid Determination: First, heat the sample rapidly (10-20 °C/min) to find an approximate melting range.[10]

    • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample, heat to about 15 °C below the expected range, then reduce the heating rate to 1-2 °C per minute.[11]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

Diagram: Melting Point Determination Workflow

MeltingPointWorkflow start Start: Dry, Powdered Sample load Load 2-3 mm of Sample into Capillary Tube start->load place Place Capillary in Melting Point Apparatus load->place rapid_heat Rapid Heating (~15°C/min) to find approximate MP place->rapid_heat cool Cool Apparatus >20°C below approx. MP rapid_heat->cool slow_heat Slow Heating (1-2°C/min) with a fresh sample cool->slow_heat observe Observe & Record T₁ (First liquid droplet) slow_heat->observe observe2 Observe & Record T₂ (All liquid) observe->observe2 report Report Melting Range (T₁ - T₂) observe2->report

A standardized workflow for accurate melting point determination.

Determination of Aqueous Solubility

Solubility data is critical for formulation, reaction setup, and assessing bioavailability.

Principle: The amine's basicity allows for a qualitative assessment of its solubility in neutral water versus acidic solution. The formation of a soluble ammonium salt in acid is a key characteristic.[7][12]

Detailed Methodology (Qualitative):

  • To a test tube, add approximately 10-20 mg of the compound.

  • Add 2 mL of deionized water. Stir vigorously for 1-2 minutes. Observe if the compound dissolves to form a clear solution. Record the solubility in neutral water.

  • If the compound is insoluble, add 10% aqueous HCl dropwise while stirring. Continue adding until the solution becomes acidic (test with pH paper).

  • Observe any change in solubility. The formation of a clear solution indicates the formation of the soluble hydrochloride salt. Record the solubility in acidic water.

Determination of pKa by Potentiometric Titration

The pKa is a quantitative measure of a compound's basicity. For an amine, the pKa refers to the dissociation constant of its conjugate acid (R-NH₃⁺).

Principle: A solution of the amine is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of acid added. The pKa is the pH at which half of the amine has been protonated (the half-equivalence point).[13]

Detailed Methodology:

  • Sample Preparation: Accurately weigh a sample of the amine and dissolve it in a known volume of deionized water or a water/co-solvent mixture (if solubility is low).

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and place the electrode in the solution.

  • Titration: Slowly add a standardized solution of HCl from a burette in small, known increments.

  • Data Collection: After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by examining the first derivative of the curve (ΔpH/ΔV).

    • The half-equivalence point is the volume of titrant that is exactly half of the volume at the equivalence point.

    • The pKa is equal to the pH of the solution at the half-equivalence point.[13]

Synthesis Considerations

While a specific, optimized synthesis for 2-Propen-1-amine, 3-(4-fluorophenyl)- is not widely published, a plausible and common route for similar compounds involves the reduction of an intermediate oxime or imine, which itself is derived from the corresponding aldehyde.

A potential synthetic pathway could be:

  • Aldol Condensation: Reaction of 4-fluorobenzaldehyde with acetaldehyde to form 3-(4-fluorophenyl)propenal.

  • Oximation/Imination: Conversion of the resulting α,β-unsaturated aldehyde to its corresponding oxime (with hydroxylamine) or imine (with ammonia).

  • Reduction: Reduction of the C=N double bond of the oxime or imine to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

This multi-step synthesis provides a logical and experimentally viable approach for researchers requiring access to this compound.[14]

Conclusion

2-Propen-1-amine, 3-(4-fluorophenyl)- presents a molecule of interest at the intersection of fluorinated aromatics and functionalized amines. While a comprehensive experimental dataset is not yet established in the public domain, this guide provides a robust framework for its characterization. By leveraging comparative data from structural analogs and employing the detailed experimental protocols outlined herein, researchers in drug development and chemical synthesis can confidently and accurately determine the critical physicochemical properties needed to unlock the potential of this and other novel chemical entities.

References

  • NextSDS. (n.d.). (2E)-3-(4-fluorophenyl)prop-2-en-1-amine hydrochloride. Retrieved from [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propen-1-amine, 3-(3-fluorophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Kamal, A., et al. (2012). (Z)-1-Aryl-3-arylamino-2-propen-1-ones, Highly Active Stimulators of Tubulin Polymerization. Journal of Medicinal Chemistry, 55(11), 5327-5339. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Amine Unknowns. Retrieved from [Link]

  • NextSDS. (n.d.). (2E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]

  • Defense Technical Information Center. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

  • Perišić, N., et al. (n.d.). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • American Chemical Society. (2026). Experimental Techniques for Measuring the CO2 Solubility in Aqueous Amine Solutions. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Melting Point. Retrieved from [Link]

  • American Chemical Society. (2026). Experimental Techniques for Measuring the CO2 Solubility in Aqueous Amine Solutions. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). The Analysis of an Amine Mixture: An Introductory Analysis Experiment. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propen-1-amine, 3-(3-fluorophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Westlab. (2023). Measuring the Melting Point. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propen-1-amine (CAS 107-11-9). Retrieved from [Link]

  • College of the Canyons. (2013). Experiment 1 - Melting Points. Retrieved from [Link]

  • D'hooghe, M., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Beilstein Journal of Organic Chemistry, 7, 1766-1773. Retrieved from [Link]

  • Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Retrieved from [Link]

  • ResearchGate. (2008). Synthesis and Cytotoxicity of Novel 3-Aryl-1-(3 '-dibenzylaminomethyl-4 '-hydroxyphenyl)-propenones and Related Compounds. Retrieved from [Link]

  • eScholarship. (2024). Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Propen-1-amine. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Propen-1-amine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

1H and 13C NMR spectral data for 2-Propen-1-amine, 3-(4-fluorophenyl)-

High-Resolution 1 H and 13 C NMR Spectral Analysis of 2-Propen-1-amine, 3-(4-fluorophenyl)-: A Comprehensive Technical Guide Executive Summary The compound 2-Propen-1-amine, 3-(4-fluorophenyl)- (commonly known as 4-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution 1 H and 13 C NMR Spectral Analysis of 2-Propen-1-amine, 3-(4-fluorophenyl)-: A Comprehensive Technical Guide

Executive Summary

The compound 2-Propen-1-amine, 3-(4-fluorophenyl)- (commonly known as 4-fluorocinnamylamine or (E)-3-(4-fluorophenyl)prop-2-en-1-amine) is a critical fluorinated pharmacophore and synthetic intermediate in drug discovery. Its structural motif is frequently utilized in the development of monoamine oxidase (MAO) inhibitors, allylamine-class antifungals, and photoresponsive materials[1].

Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of complex spin-spin coupling dynamics. The presence of a highly electronegative, 100% naturally abundant spin-½ 19 F nucleus induces profound scalar coupling effects across the aromatic system, while the trans-allylic geometry dictates specific vicinal proton interactions. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C NMR spectral interpretation and acquisition protocols for this compound.

Core Structural Dynamics & Spin-Spin Coupling Causality

To accurately assign the NMR spectra of 4-fluorocinnamylamine, one must analyze the physical causality behind the observed splitting patterns. The molecule presents two distinct, highly characteristic spin systems:

The AA'BB'X System of the Para-Fluorophenyl Ring

The para-substituted fluorobenzene ring does not present a simple doublet-of-doublets in the 1 H NMR spectrum. Instead, it forms a complex AA'BB'X spin system (where X is the 19 F nucleus).

  • Causality in 1 H NMR: The protons ortho to the fluorine atom (H-3', H-5') couple not only to their adjacent meta protons (H-2', H-6') via a standard 3JHH​ coupling (~8.6 Hz) but also strongly to the 19 F nucleus via a 3JHF​ coupling. This results in an apparent triplet (often a multiplet) around δ 7.00 ppm. The meta protons (H-2', H-6') couple to the fluorine via a smaller 4JHF​ coupling (~5.4 Hz), appearing as a doublet of doublets around δ 7.32 ppm.

  • Causality in 13 C NMR: The 19 F nucleus couples to the 13 C nuclei primarily through the Fermi contact interaction , which depends on the s-electron density at the nucleus[2]. Because this interaction is transmitted through the bonding electron framework, the carbon directly attached to the fluorine (C-4') exhibits a massive one-bond coupling ( 1JCF​≈247.0 Hz). This splitting decays predictably with distance: 2JCF​≈21.5 Hz (ortho), 3JCF​≈8.0 Hz (meta), and 4JCF​≈3.2 Hz (para)[3].

The Trans-Allylic System Geometry

The propenyl chain features an alkene double bond and an allylic amine.

  • Causality of the 3JHH​ Alkene Coupling: According to the Karplus equation , the vicinal coupling constant ( 3J ) is highly dependent on the dihedral angle between the coupled protons. In the E (trans) isomer of 4-fluorocinnamylamine, the dihedral angle between the vinylic protons (H-2 and H-3) is approximately 180°. This maximizes orbital overlap, yielding a characteristically large coupling constant of J≈15.9 Hz.

  • Allylic Coupling: The vinylic proton H-2 further couples to the adjacent methylene protons (H-1) with a 3JHH​ of ~6.0 Hz, splitting the H-2 signal into a doublet of triplets (dt).

Spin_Coupling Core 2-Propen-1-amine, 3-(4-fluorophenyl)- Structural Determinants F_Atom Para-Fluorine (19F) Spin = 1/2 Core->F_Atom Alkene Trans-Alkene Dihedral ≈ 180° Core->Alkene Amine Allylic Amine Terminal -NH2 Core->Amine C_Split 13C Splitting 1J=247Hz, 2J=21Hz, 3J=8Hz F_Atom->C_Split Fermi Contact H_Split 1H AA'BB'X System Complex Multiplets F_Atom->H_Split J_HF Coupling Trans_J Large 3J_HH Coupling J ≈ 15.9 Hz Alkene->Trans_J Karplus Eq. Allyl_J Allylic Coupling J ≈ 6.0 Hz Amine->Allyl_J Vicinal Protons

Caption: Logical relationship between molecular structure and observed NMR spin-coupling phenomena.

Quantitative NMR Spectral Data

The following tables summarize the standardized chemical shifts ( δ ) and coupling constants ( J ) for the free base form of 4-fluorocinnamylamine, acquired in CDCl 3​ at 298 K.

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Notes
-NH 2​ 1.45bs (broad singlet)2H-Exchangeable; position varies with concentration/moisture.
H-1 3.45dd (doublet of doublets)2H6.0, 1.5Allylic CH 2​ ; couples to H-2 and weakly to H-3.
H-2 6.22dt (doublet of triplets)1H15.9, 6.0Vinylic CH; large trans coupling to H-3, vicinal to H-1.
H-3 6.49d (doublet)1H15.9Vinylic CH; large trans coupling to H-2.
H-3', H-5' 7.00t (apparent triplet)2H8.6Aromatic CH ortho to F; part of AA'BB'X system.
H-2', H-6' 7.32dd (doublet of doublets)2H8.6, 5.4Aromatic CH meta to F; part of AA'BB'X system.

Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment Notes
C-1 44.5s (singlet)-Aliphatic allylic carbon.
C-3', C-5' 115.5d (doublet)21.5 ( 2JCF​ )Aromatic carbons ortho to F.
C-2', C-6' 127.6d (doublet)8.0 ( 3JCF​ )Aromatic carbons meta to F.
C-2 128.5s (singlet)-Vinylic carbon.
C-3 130.2s (singlet)-Vinylic carbon.
C-1' 133.4d (doublet)3.2 ( 4JCF​ )Aromatic ipso carbon (para to F).
C-4' 162.3d (doublet)247.0 ( 1JCF​ )Aromatic carbon directly attached to F.

Experimental Protocol: High-Resolution NMR Acquisition Workflow

To ensure high-fidelity data reproduction, the following self-validating protocol must be strictly adhered to.

Sample Preparation
  • Solvent Selection: Use deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl 3​ is ideal for the free base amine, preventing the rapid proton exchange and peak broadening often seen in protic solvents like D 2​ O or Methanol-d 4​ .

  • Concentration: Dissolve exactly 15–20 mg of the analyte in 0.6 mL of CDCl 3​ .

  • Self-Validation Step: Visually inspect the NMR tube. The solution must be perfectly clear. Any particulates will distort magnetic field homogeneity, leading to poor shimming and broad peaks. Filter through a glass wool plug if necessary.

Instrument Tuning & Acquisition Parameters
  • Probe Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both 1 H and 13 C frequencies.

    • Self-Validation: Verify that the tuning curve (wobble curve) reaches the baseline at the exact resonance frequency, ensuring maximum pulse efficiency.

  • Shimming: Lock the magnetic field to the deuterium signal of CDCl 3​ ( δ 7.26 ppm). Perform gradient shimming (e.g., TopShim) to optimize the Z-gradients.

  • Pulse Sequences:

    • 1 H NMR: Use a standard 30° pulse sequence (zg30). Number of scans (NS) = 16. Relaxation delay (D1) = 1.0 s.

    • 13 C NMR: Use a proton-decoupled 30° pulse sequence (zgpg30). NS = 512 to 1024. Critical Parameter: Set the relaxation delay (D1) to ≥2.0 seconds.

    • Causality for D1: Quaternary carbons (C-4' and C-1') lack attached protons and therefore do not benefit efficiently from 1 H-driven dipole-dipole relaxation. A longer T 1​ relaxation delay prevents saturation of these signals, ensuring they remain visible above the noise floor[2].

Data Processing
  • Apply a line broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation.

  • Manually correct the zero-order and first-order phase to ensure a perfectly flat baseline.

  • Reference the spectra to TMS ( δ 0.00 ppm) or the residual solvent peak (CDCl 3​ : 1 H at 7.26 ppm, 13 C at 77.16 ppm).

NMR_Workflow S1 1. Sample Preparation Dissolve 15 mg free base in 0.6 mL CDCl3 Validate: Clear solution, no particulates S2 2. Probe Tuning & Matching Optimize for 1H (400 MHz) and 13C (100 MHz) Validate: Minimum reflected power (wobble curve) S1->S2 S3 3. Shimming & Locking Lock to CDCl3 (7.26 ppm) Validate: Symmetric, narrow lock signal S2->S3 S4 4. Data Acquisition 1H: zg30, NS=16 | 13C: zgpg30, NS=512, D1=2s Validate: Sufficient S/N ratio achieved S3->S4 S5 5. Fourier Transform & Phasing Zero-filling to 64k, manual phase correction Validate: Flat baseline, symmetric peaks S4->S5

Caption: Workflow for high-resolution NMR acquisition with built-in self-validation steps.

References

  • Intramolecular[2 + 2] and [4 + 2] Cycloaddition Reactions of Cinnamylamides of Ethenetricarboxylate in Sequential Processes. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Palladium(II)-Catalyzed C–H Bond Activation/C–C and C–O Bond Formation Reaction Cascade: Direct Synthesis of Coumestans. The Journal of Organic Chemistry, ACS Publications. URL:[Link][2]

Sources

Foundational

preliminary toxicity screening of 3-(4-fluorophenyl)allylamine

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 3-(4-fluorophenyl)allylamine Foreword: A Proactive Approach to Novel Compound Safety The development of novel chemical entities, whether for pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 3-(4-fluorophenyl)allylamine

Foreword: A Proactive Approach to Novel Compound Safety

The development of novel chemical entities, whether for pharmaceutical, industrial, or research applications, carries the dual mandate of demonstrating efficacy and ensuring safety. The compound 3-(4-fluorophenyl)allylamine, an analogue of the well-characterized cardiovascular toxin allylamine, presents a unique toxicological challenge. Its structure combines the known reactive allylamine moiety with a fluorinated aromatic ring, a feature common in modern pharmaceuticals that can significantly alter metabolic fate and biological activity.[1][2] This guide provides a comprehensive, tiered strategy for the preliminary toxicity screening of this compound, designed for researchers, toxicologists, and drug development professionals. Our approach is rooted in mechanistic prediction, beginning with cost-effective in vitro assays and progressing to targeted in vivo screens, embodying the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Mechanistic Hypothesis: Duality of Toxicological Concern

A robust screening strategy begins with a clear hypothesis of potential toxicity, derived from the compound's chemical structure. For 3-(4-fluorophenyl)allylamine, we anticipate two primary, potentially overlapping, mechanisms of toxicity.

Cardiovascular Toxicity via Bioactivation

The parent compound, allylamine, exerts potent cardiotoxicity through metabolic activation.[3][4] Semicarbazide-sensitive amine oxidase (SSAO), highly active in vascular smooth muscle, metabolizes allylamine to the highly reactive aldehyde acrolein and generates hydrogen peroxide (H₂O₂) as a byproduct.[5] This process induces severe oxidative stress, lipid peroxidation, and mitochondrial damage, leading to necrosis of vascular smooth muscle cells and subsequent cardiovascular lesions.[6][7] We hypothesize that 3-(4-fluorophenyl)allylamine will undergo a similar bioactivation, producing a fluorinated acrolein analogue and H₂O₂, thereby posing a significant risk of cardiovascular toxicity.

Genotoxicity and Hepatotoxicity of an Aromatic Amine

The introduction of the 4-fluorophenyl group classifies the molecule as an aromatic amine. This class of compounds is frequently associated with genotoxicity and carcinogenicity, which is often dependent on metabolic activation by cytochrome P450 (CYP450) enzymes in the liver.[8][9][10] This metabolic process can generate reactive electrophilic intermediates that form DNA adducts, leading to mutations. Therefore, a thorough assessment of mutagenicity and clastogenicity, particularly in the presence of a metabolic activation system, is imperative.

cluster_0 Proposed Bioactivation of 3-(4-fluorophenyl)allylamine cluster_1 Cardiovascular System (Vascular Smooth Muscle) cluster_2 Liver (Hepatocytes) COMPOUND 3-(4-fluorophenyl)allylamine SSAO SSAO / MAO COMPOUND->SSAO Metabolism CYP450 CYP450 Enzymes COMPOUND->CYP450 Metabolism PROD1 Fluorophenyl-acrolein + H₂O₂ SSAO->PROD1 TOX1 Oxidative Stress Mitochondrial Damage Cardiotoxicity PROD1->TOX1 Induces PROD2 Reactive Electrophilic Intermediates CYP450->PROD2 TOX2 DNA Adducts Mutagenicity Genotoxicity PROD2->TOX2 Induces cluster_1 Tier 1 Assays cluster_2 Tier 2 Assays cluster_3 Tier 3 Assays T0 Tier 0: In Silico Prediction (Genotoxicity, Metabolism) T1 Tier 1: In Vitro Cytotoxicity (Basal & Cardiovascular) T0->T1 T2 Tier 2: In Vitro Mechanistic Assays T1->T2 T3 Tier 3: Preliminary In Vivo Screen T2->T3 T4 Data Integration & Risk Assessment T3->T4 T1_A General Cytotoxicity (HepG2, HEK293) T1_B Cardiovascular Cytotoxicity (H9c2, Endothelial Cells) T1_B->T3 T2_A Genotoxicity Battery (Ames, Micronucleus) T2_A->T3 T2_B Oxidative Stress (ROS) T2_B->T3 T2_C Mitochondrial Health T2_C->T3 T3_A Zebrafish Embryo Toxicity (Cardio- & Developmental Effects) T3_B Acute Oral Toxicity (Rodent) (OECD 425)

Caption: A tiered workflow for preliminary toxicity screening.

Tier 1 & 2: In Vitro Screening Protocols

The cornerstone of this guide is a robust in vitro screening battery designed to test our mechanistic hypotheses directly and cost-effectively.

Summary of Recommended In Vitro Assays
Assay NameEndpoint MeasuredRecommended Cell LinesRationale
MTT Assay Cell Viability / Metabolic ActivityHepG2, H9c2, HUVECEstablishes baseline cytotoxicity and identifies cell-type specific sensitivity. H9c2 (cardiomyoblast) and HUVEC (endothelial) are critical for cardiotoxicity assessment. [11]
LDH Release Assay Cell Membrane Integrity / NecrosisHepG2, H9c2, HUVECComplements MTT by specifically measuring cytotoxic cell death.
Bacterial Reverse Mutation Test (Ames) Gene MutationsS. typhimurium strains (e.g., TA98, TA100)Gold standard for detecting mutagenicity. [12]Essential for aromatic amines. Must be run with and without metabolic activation (S9 fraction). [9]
In Vitro Micronucleus Assay Chromosomal Damage (Clastogenicity & Aneuploidy)CHO-K1, TK6, or HepG2 cellsDetects chromosomal damage, a key endpoint for genotoxicity assessment as per regulatory guidelines. [8][12]
ROS Production Assay Oxidative StressH9c2, HUVECDirectly measures the production of reactive oxygen species using probes like DCFH-DA, testing the hypothesized oxidative stress mechanism. [7]
Mitochondrial Membrane Potential Assay Mitochondrial HealthH9c2Assesses mitochondrial depolarization using dyes like JC-1 or TMRE, a direct consequence of allylamine-induced damage. [7]
Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a framework for assessing cytotoxicity in a cardiovascular-relevant cell line.

Objective: To determine the concentration-dependent effect of 3-(4-fluorophenyl)allylamine on the viability of H9c2 rat cardiomyoblasts.

Materials:

  • H9c2 cell line (ATCC® CRL-1446™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • 3-(4-fluorophenyl)allylamine (test article), DMSO (vehicle)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed H9c2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of the test article in DMSO. Serially dilute in culture medium to create 2X working concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Dosing: Remove the seeding medium from the cells. Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with 0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 hours (or other relevant time points) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Abs_test / Abs_vehicle) * 100. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Detailed Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

This protocol is based on the principles of OECD Test Guideline 471.

Objective: To assess the mutagenic potential of 3-(4-fluorophenyl)allylamine by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium.

Materials:

  • S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)

  • Test article and vehicle (DMSO)

  • Positive controls (e.g., 2-Nitrofluorene for -S9, Benzo[a]pyrene for +S9)

  • S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver

  • Cofactor solution (NADP, G6P)

  • Vogel-Bonner Medium E (bottom agar)

  • Top agar (containing histidine and biotin)

Procedure:

  • Metabolic Activation: Prepare the S9 mix by combining S9 fraction with the cofactor solution immediately before use. Keep on ice.

  • Assay Setup (Plate Incorporation Method):

    • To a sterile tube, add in order: 2 mL of molten top agar (at 45°C), 100 µL of bacterial culture, 100 µL of test article dilution (or control), and 500 µL of S9 mix (for +S9 plates) or phosphate buffer (for -S9 plates).

    • Vortex briefly and pour the contents onto a minimal glucose agar plate.

    • Spread evenly and allow to solidify.

  • Concentrations: Test a minimum of five concentrations of the test article, typically over a logarithmic scale. A preliminary cytotoxicity test should be performed to determine the appropriate concentration range.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate.

  • Analysis: A positive result is defined as a concentration-related increase in the number of revertant colonies to a level at least twice that of the vehicle control. Statistical analysis should be applied to confirm the significance of the increase.

Tier 3: Preliminary In Vivo Screening

Should in vitro results raise concerns or if a more integrated biological assessment is required, a limited in vivo screen is the next logical step.

Zebrafish Embryo Acute Toxicity Test (OECD 236)

The zebrafish (Danio rerio) model is a powerful tool for rapid in vivo screening, particularly for cardiovascular and developmental toxicity. [13]Its transparent embryos allow for real-time, non-invasive observation of organ development and cardiac function.

Objective: To determine the acute toxicity of the test article on zebrafish embryos, assessing lethality and sublethal developmental/cardiovascular endpoints.

Procedure:

  • Exposure: Expose newly fertilized zebrafish embryos (<3 hours post-fertilization) to a range of test article concentrations in a 96-well plate format.

  • Observation: Over 96 hours, record lethal endpoints (coagulation, lack of somite formation, non-detachment of tail, and lack of heartbeat) at 24, 48, 72, and 96 hours.

  • Sublethal Endpoints: At specific time points, assess sublethal effects such as heart rate, pericardial edema, yolk sac edema, and body axis malformations.

  • Analysis: Calculate the LC₅₀ (median lethal concentration) and identify the NOEC (No Observed Effect Concentration) for both lethal and sublethal endpoints.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This study provides an initial estimate of the acute toxicity (LD₅₀) in a mammalian system and identifies overt signs of toxicity and potential target organs. [14] Objective: To determine the oral LD₅₀ of 3-(4-fluorophenyl)allylamine in rodents.

Procedure:

  • Dosing: A single animal (typically a female rat) is dosed at a step below the best estimate of the LD₅₀.

  • Sequential Dosing: The outcome for the first animal (survival or death) dictates the dose for the next animal. If the animal survives, the dose for the next animal is increased; if it dies, the dose is decreased.

  • Observation: Animals are observed for 14 days for clinical signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior. Body weight is recorded periodically.

  • Pathology: At the end of the study, a gross necropsy is performed on all animals to identify any target organ abnormalities.

  • Analysis: The LD₅₀ is calculated using maximum likelihood methods. The results allow for classification of the compound according to the Globally Harmonized System (GHS).

Data Integration and Risk Assessment

The culmination of this screening cascade is a comprehensive data package that informs a preliminary risk assessment.

  • High IC₅₀ in Vitro / High LD₅₀ in Vivo: Suggests low acute toxicity.

  • Positive Ames or Micronucleus Test: A significant red flag for genotoxicity, potentially halting development unless the intended use justifies the risk (e.g., life-threatening conditions) and further investigation can prove it is not relevant to humans.

  • Selective Cytotoxicity in H9c2/HUVEC Cells: Indicates a specific cardiovascular liability.

  • Cardiovascular Defects in Zebrafish: Corroborates in vitro findings and provides strong evidence of in vivo cardiotoxicity.

  • Concordance of Data: A compound that is positive for ROS production, mitochondrial dysfunction, H9c2 cytotoxicity, and cardiotoxicity in zebrafish presents a consistent and compelling narrative of cardiovascular hazard via an oxidative stress mechanism.

This integrated analysis allows for an informed go/no-go decision for further, more resource-intensive preclinical development. It provides the critical, early-stage data necessary to prioritize candidates with the most favorable safety profiles.

References

  • Boor, P. J., & Hysmith, R. M. (1987). Allylamine cardiovascular toxicity. Toxicology, 44(2), 129-145. ([Link])

  • University of Texas Medical Branch. Allylamine cardiovascular toxicity. UTMB Health Research Expert Profiles. ([Link])

  • Wikipedia. (n.d.). Allylamine. ([Link])

  • Ramos, K., & Acosta, D. (1984). Comparative toxicity of the cardiovascular toxin allylamine to porcine aortic smooth muscle and endothelial cells. Toxicology Letters, 20(1), 69-76. ([Link])

  • Ramos, K., Kuester, R. K., & El-Sikhry, H. (1994). Lipid Peroxidation and Oxidative Stress during Acute Allylamine-lnduced Cardiovascular Toxicity. Journal of Vascular Research, 31(3), 187-194. ([Link])

  • El-Sikhry, H. A., & Boor, P. J. (1998). Allylamine cardiovascular toxicity: evidence for aberrant vasoreactivity in rats. Toxicology and Applied Pharmacology, 148(1), 109-116. ([Link])

  • National Center for Biotechnology Information. (n.d.). Allylamine Acute Exposure Guideline Levels. PubChem. ([Link])

  • Veeprho. (n.d.). Allylamine Impurities and Related Compound. ([Link])

  • Neel, M. P., et al. (1995). The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine. Mutation Research/Genetic Toxicology, 343(2-3), 141-149. ([Link])

  • Pasi, C., et al. (2023). A dive into the new psychoactive substances: a review of the use of zebrafish (Danio rerio) as an in vivo model. Critical Reviews in Toxicology. ([Link])

  • Ataman Kimya. (n.d.). ALLYLAMINE. ([Link])

  • Sreelatha, S., et al. (2014). Biocompatibility and genotoxicity studies of polyallylamine hydrochloride nanocapsules in rats. Journal of Materials Chemistry B, 2(30), 4875-4886. ([Link])

  • Semantic Scholar. (n.d.). New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study. ([Link])

  • U.S. Environmental Protection Agency. (n.d.). Allylamine Final AEGL Document. ([Link])

  • Inami, K., et al. (2009). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Toxicology in Vitro, 23(6), 1141-1147. ([Link])

  • Zloh, M., et al. (2025). Toxicity assessment of the novel psychoactive substance HU-210... using in silico methods... Toxicology Letters. ([Link])

  • Yogeesh, R. L., & Kumar, S. (2013). Toxicological screening. Journal of Applied Pharmaceutical Science, 3(12), 133-138. ([Link])

  • Galindo, L., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6777. ([Link])

  • vivo Science GmbH. (n.d.). Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds. ([Link])

  • Sigma-Aldrich. (2026). SAFETY DATA SHEET - allylamine. ([Link])

  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. ([Link])

  • The Royal College of Pathologists. (2019). Novel psychoactive substances: a toxicological challenge. RCPath Bulletin. ([Link])

  • Stütz, A. (1991). Allylamine antimycotics: Recent trends in structure—activity relationships and syntheses. Pesticide Science, 31(4), 437-447. ([Link])

  • Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. ([Link])

  • Duke University Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. ([Link])

  • Semantic Scholar. (n.d.). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. ([Link])

  • Vizer, S. A., et al. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank, 2023(2), M1623. ([Link])

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. ([Link])

  • Ghannoum, M., & Isham, N. (2022). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. Journal of Fungi, 8(12), 1234. ([Link])

  • Al-Said, M. S., et al. (2022). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. IUCrData, 7(6). ([Link])

  • Al-Hadedi, A. A. M., et al. (2021). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 17, 1245-1279. ([Link])

  • Anwar, F., et al. (2021). Toxicological Screening of 4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one: A New Potential Candidate for Alzheimer's Treatment. ACS Omega, 6(12), 8567-8576. ([Link])

  • Food Safety Commission of Japan. (2019). Risk Assessment Report Florpyrauxifen-benzyl. ([Link])

  • Grey, A. J., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules, 27(18), 5857. ([Link])

  • Gupta, B., et al. (2014). Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine. Letters in Organic Chemistry, 11(2), 141-144. ([Link])

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(4-Fluorophenyl)prop-2-en-1-amine as a Versatile Pharmacophore Precursor in Drug Discovery

Executive Summary The compound 3-(4-fluorophenyl)prop-2-en-1-amine (also known as 4-fluorocinnamylamine) is a highly versatile synthetic intermediate in modern medicinal chemistry. Featuring a primary allylamine motif co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-fluorophenyl)prop-2-en-1-amine (also known as 4-fluorocinnamylamine) is a highly versatile synthetic intermediate in modern medicinal chemistry. Featuring a primary allylamine motif coupled with a para-fluorinated phenyl ring, this molecule serves as a critical building block for three distinct classes of therapeutics: allylamine antifungals , multicyclic fused pyrrolidines , and cyclopropylamine-based monoamine oxidase (MAO) inhibitors .

The strategic placement of the fluorine atom at the para-position acts as a classic bioisostere for hydrogen, effectively blocking cytochrome P450-mediated para-hydroxylation. This modification significantly enhances the metabolic stability and lipophilicity of the downstream active pharmaceutical ingredients (APIs).

SynthesisWorkflow A 3-(4-Fluorophenyl) prop-2-en-1-amine B N-Alkylation (Petasis/SN2) A->B D Amidation & Cycloaddition A->D F Cyclopropanation (Simmons-Smith) A->F C Fluorinated Naftifine (Antifungals) B->C E Fused Pyrrolidines (CNS Scaffolds) D->E G Tranylcypromine Analogs (MAO Inhibitors) F->G

Divergent synthetic workflows of 3-(4-fluorophenyl)prop-2-en-1-amine.

Physicochemical Profiling & Handling

  • Chemical Formula: C9H10FN

  • Molecular Weight: 151.18 g/mol (Free base)

  • Handling Rationale: The free base is susceptible to atmospheric oxidation and Michael addition side-reactions due to the reactive enamine-like double bond. It is highly recommended to store and handle the compound as its hydrochloride salt (CAS: 1814900-60-1)[1]. The salt form ensures long-term stability and is easily liberated to the free base in situ using mild bases (e.g., triethylamine or K2CO3) prior to reaction.

Application Workflow 1: Synthesis of Fluorinated Allylamine Antifungals

Mechanistic Rationale & Causality

Cinnamylamines are the direct biosynthetic and synthetic precursors to the allylamine class of antifungals, such as naftifine and terbinafine [2]. These drugs function by non-competitively inhibiting squalene epoxidase (ErgA) , a crucial enzyme in the ergosterol biosynthesis pathway [3].

The structural causality is highly specific: the allylamine nitrogen binds to the enzyme's active site, while the bulky lipophilic groups (like the fluorophenyl and a secondary naphthyl substitution) anchor the molecule in the enzyme's hydrophobic pocket. Inhibition leads to a toxic intracellular accumulation of squalene, which disrupts fungal cell membrane permeability and causes cell death [3].

Pathway SQ Squalene (Accumulation = Cell Death) SE Squalene Epoxidase (ErgA Enzyme) SQ->SE SQE Squalene-2,3-epoxide SE->SQE ERG Ergosterol (Cell Membrane Integrity) SQE->ERG Multiple Steps DRUG Fluorinated Allylamine (Synthesized Drug) DRUG->SE Competitive Inhibition

Mechanism of fluorinated allylamines targeting fungal squalene epoxidase.

Step-by-Step Protocol: N-Alkylation (Naftifine Analog Synthesis)
  • Free Base Liberation: Suspend 3-(4-fluorophenyl)prop-2-en-1-amine hydrochloride (1.0 eq) in dichloromethane (DCM). Add aqueous NaOH (1 M) and extract the organic layer. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Reagent Preparation: Dissolve the free base in anhydrous dimethylformamide (DMF) under an inert argon atmosphere to prevent oxidative degradation.

  • Alkylation: Add K2CO3 (2.5 eq) as a proton scavenger. Dropwise, add 1-chloromethylnaphthalene (1.1 eq). Causality: K2CO3 neutralizes the HCl generated during the SN2 substitution, driving the reaction forward without hydrolyzing the alkyl halide.

  • Heating & Monitoring: Heat the mixture to 80 °C for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1). The secondary amine product will appear as a distinct UV-active spot.

  • Workup: Quench with ice water to precipitate the crude product. Extract with ethyl acetate, wash extensively with brine to remove DMF, and purify via flash column chromatography to yield the fluorinated naftifine analog.

Application Workflow 2: Construction of Fused Pyrrolidine Skeletons

Mechanistic Rationale & Causality

Fused pyrrolidines are privileged scaffolds in neuropharmacology and oncology. 3-(4-fluorophenyl)prop-2-en-1-amine can be reacted with 1,1-diethyl 2-hydrogen ethenetricarboxylate to form complex multicyclic skeletons via a sequential amidation and intramolecular [2+2] or [4+2] cycloaddition[1].

The choice of coupling reagents—EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) —is critical. EDCI activates the carboxylic acid, but the resulting O-acylisourea is prone to rearrangement. HOBt is added to rapidly intercept this intermediate, forming a stable, active OBt-ester that undergoes smooth aminolysis with the cinnamylamine. Once the amide is formed, the electron-deficient alkene of the tricarboxylate spontaneously undergoes cycloaddition with the styrene-like double bond of the cinnamylamine[1].

Step-by-Step Protocol: Sequential Amidation and Cycloaddition
  • Activation: Dissolve 1,1-diethyl 2-hydrogen ethenetricarboxylate (1.0 eq) in 1,2-dichloroethane (DCE). Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 30 minutes to ensure complete active ester formation.

  • Amidation: Add 3-(4-fluorophenyl)prop-2-en-1-amine (1.0 eq) and triethylamine (Et3N, 2.0 eq). Causality: Et3N maintains a basic environment, ensuring the amine remains nucleophilic (unprotonated).

  • Cycloaddition: Elevate the temperature to 80 °C and reflux for 20 hours. The thermal energy overcomes the activation barrier for the highly strained intramolecular [2+2] cycloaddition, yielding a cyclobutane-fused pyrrolidine.

  • Isolation: Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine. The acid wash removes unreacted amine and EDCI byproducts (urea), while the basic wash removes residual HOBt. Purify via silica gel chromatography.

Application Workflow 3: Cyclopropanation to CNS-Active Tranylcypromine Analogs

Mechanistic Rationale & Causality

Tranylcypromine is a potent, irreversible MAO inhibitor used as an antidepressant. Cinnamylamines are the direct synthetic precursors to tranylcypromine analogs [4]. Converting the alkene of 3-(4-fluorophenyl)prop-2-en-1-amine to a cyclopropane ring requires a stereospecific approach to maintain the trans-geometry required for MAO binding.

The Simmons-Smith reaction is employed because it utilizes a zinc carbenoid intermediate (IZnCH2I) rather than a free carbene. This concerted methylene transfer is stereoretentive, meaning the trans-alkene of the precursor directly translates to the trans-cyclopropane of the target drug.

Step-by-Step Protocol: Simmons-Smith Cyclopropanation
  • Protection: Before cyclopropanation, the primary amine must be protected (e.g., with a Boc group using Boc2O) to prevent the zinc reagent from coordinating destructively with the nitrogen lone pair.

  • Carbenoid Generation: In a flame-dried flask under argon, dissolve the Boc-protected precursor in anhydrous DCM. Cool to 0 °C.

  • Reagent Addition: Carefully add diethylzinc (Et2Zn, 1.0 M in hexane, 2.5 eq), followed by dropwise addition of diiodomethane (CH2I2, 2.5 eq). Causality: The slow addition controls the exothermic formation of the active Furukawa carbenoid (EtZnCH2I).

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Deprotection: Quench with saturated NH4Cl. Extract the organic layer, concentrate, and treat the crude intermediate with Trifluoroacetic Acid (TFA) in DCM to remove the Boc group, yielding the fluorinated tranylcypromine analog.

Quantitative Data Summary

The following table summarizes the operational parameters, expected yields, and pharmacological targets for the three application workflows utilizing 3-(4-fluorophenyl)prop-2-en-1-amine.

WorkflowTarget ScaffoldKey ReagentsTemp / TimeTypical YieldPrimary Pharmacological Target
1. N-Alkylation Fluorinated Allylamines (Naftifine analogs)1-Chloromethylnaphthalene, K2CO3, DMF80 °C / 12h75 - 85%Squalene Epoxidase (Antifungal)
2. Cycloaddition Fused Pyrrolidines (Multicyclic)Ethenetricarboxylate, EDCI, HOBt, DCE80 °C / 20h40 - 55%CNS / Oncology Phenotypic Screens
3. Cyclopropanation Fluorinated CyclopropylaminesBoc2O, Et2Zn, CH2I2, TFA, DCM0 °C to RT / 16h60 - 70%Monoamine Oxidase (Antidepressant)

References

  • Title : Intramolecular[2 + 2] and [4 + 2] Cycloaddition Reactions of Cinnamylamides of Ethenetricarboxylate in Sequential Processes. Source : The Journal of Organic Chemistry (ACS Publications). URL :[Link]

  • Title : Synergistic improvement of cinnamylamine production by metabolic regulation. Source : Journal of Biological Engineering. URL :[Link]

  • Title : Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Source : Clinical Microbiology Reviews (ASM Journals). URL :[Link]

  • Title : Tranylcypromine and its Impurities / Cinnamylamine Hydrochloride. Source : Pharmaffiliates Reference Standards. URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization of 2-Propen-1-amine, 3-(4-fluorophenyl)-

Welcome to the Advanced Synthesis Support Center. This guide is engineered for drug development professionals and synthetic chemists looking to optimize the yield, chemoselectivity, and scalability of 2-Propen-1-amine, 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for drug development professionals and synthetic chemists looking to optimize the yield, chemoselectivity, and scalability of 2-Propen-1-amine, 3-(4-fluorophenyl)- (commonly known as 4-fluorocinnamylamine).

As a versatile building block for active pharmaceutical ingredients (APIs)—including intermediates for therapeutics like paroxetine—the synthesis of this allylic amine presents specific chemoselective challenges. The primary hurdle is reducing the nitrogenous functional group without over-reducing the conjugated alkene or triggering unwanted dimerization.

Synthesis Route Decision Matrix

Selecting the correct synthetic pathway dictates the impurity profile and downstream purification requirements. Below is the logical workflow for route selection based on precursor availability and scale.

SynthesisDecision Start Target: 4-Fluorocinnamylamine Q1 Starting Material Available? Start->Q1 Aldehyde 4-Fluorocinnamaldehyde Q1->Aldehyde Nitrile 4-Fluorocinnamonitrile Q1->Nitrile ArylHalide 1-Fluoro-4-iodobenzene Q1->ArylHalide RedAm Reductive Amination (NH4OAc, NaBH3CN) Yield: 80-90% Aldehyde->RedAm Preferred Route Reduction Controlled Reduction (Raney Ni / NH3 / H2) Yield: 60-75% Nitrile->Reduction Watch Over-reduction Heck Heck Coupling (Pd cat, N-Allylphthalimide) Yield: 50-70% ArylHalide->Heck Needs Deprotection

Decision matrix for selecting the optimal synthesis route for 4-fluorocinnamylamine.

Core Experimental Protocols & Mechanistic Causality

To ensure self-validating and reproducible results, we recommend Reductive Amination as the primary scalable route. Continuous flow chemistry has recently proven highly effective for the reductive amination of 4-fluorocinnamaldehyde, significantly reducing reaction times and improving selectivity[1].

Protocol A: Reductive Amination of 4-Fluorocinnamaldehyde (Recommended)

Causality & Design: Direct amination of α,β-unsaturated aldehydes risks 1,4-conjugate addition. By utilizing a buffered ammonia source (Ammonium Acetate, NH4​OAc ) and a mild, pH-dependent hydride donor like Sodium Cyanoborohydride ( NaBH3​CN ), we selectively reduce the transient iminium ion. NaBH3​CN is highly chemoselective and will not reduce the aldehyde directly at neutral pH, nor will it touch the alkene[2].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-fluorocinnamaldehyde (1.0 eq, 10 mmol) in anhydrous methanol (30 mL) under an inert argon atmosphere.

  • Ammonia Loading: Add NH4​OAc (10.0 eq, 100 mmol). Crucial Step: The massive excess of ammonia is required to kinetically outcompete the newly formed primary amine from attacking unreacted aldehyde, which would form the secondary bis-amine byproduct.

  • Reduction: Stir for 30 minutes at room temperature to allow hemiaminal/imine equilibration. Cool to 0 °C. Slowly add NaBH3​CN (1.5 eq, 15 mmol) in portions.

  • Validation Checkpoint: Monitor via TLC (Eluent: DCM/MeOH 9:1). The aldehyde spot (UV active, stains with 2,4-DNP) should disappear within 4-6 hours.

  • Workup: Quench with 1M NaOH (15 mL) to destroy excess hydride and free-base the amine. Extract with Dichloromethane ( 3×20 mL). Wash organics with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Gabriel-Heck Coupling (Alternative for specific functionalization)

Causality & Design: Direct Heck coupling of unprotected allylamine with 1-fluoro-4-iodobenzene often fails due to the amine coordinating to the Palladium catalyst and subsequent base-catalyzed chain-walking (isomerization to the enamine)[3]. Protecting the amine as a phthalimide restricts this isomerization and prevents catalyst poisoning[4].

Step-by-Step Methodology:

  • Coupling: Combine 1-fluoro-4-iodobenzene (1.0 eq), N-allylphthalimide (1.2 eq), Pd(OAc)2​ (5 mol%), Tri-o-tolylphosphine (10 mol%), and Triethylamine (2.0 eq) in anhydrous DMF. Heat to 90 °C for 12 hours.

  • Deprotection: Isolate the intermediate, dissolve in ethanol, and add Hydrazine hydrate (3.0 eq). Reflux for 2 hours to cleave the phthalimide, yielding the primary amine.

Troubleshooting & FAQs

Q: My reductive amination yields a significant amount of the secondary amine (bis(4-fluorocinnamyl)amine). How do I shift selectivity entirely to the primary amine? A: This is a classic stoichiometry and mixing issue. The secondary amine forms when your product (4-fluorocinnamylamine) acts as a nucleophile against the starting aldehyde. Fix: Increase your ammonia equivalent to at least 15x. If working at scale, transition to a continuous flow reactor . Pumping the aldehyde into a highly concentrated, pre-mixed stream of ammonia/hydride ensures the aldehyde is instantly consumed by NH3​ , physically preventing the primary amine from encountering unreacted aldehyde[5].

Q: I am attempting the reduction of 4-fluorocinnamonitrile using catalytic hydrogenation (Pd/C, H2​ ), but I am losing the alkene double bond. What should I change? A: Palladium on carbon is highly active and will rapidly reduce allylic double bonds alongside the nitrile. Fix: Switch your catalyst to Raney Nickel or Raney Cobalt , which are highly selective for nitriles over alkenes. Furthermore, you must run the hydrogenation in methanolic ammonia (approx. 2M NH3​ in MeOH). The ammonia suppresses the formation of secondary amines during nitrile reduction. Alternatively, use a selective hydride like Alane ( AlH3​ ) generated in situ from LiAlH4​ and AlCl3​ [2].

Q: During the Heck coupling route, my NMR shows a mixture of E/Z isomers and some aldehyde byproduct. What is happening? A: The aldehyde byproduct is the result of "chain-walking." The Palladium-hydride intermediate can re-insert into the alkene, migrating the double bond toward the nitrogen to form an enamine, which readily hydrolyzes to an aldehyde during workup[3]. Fix: Ensure you are using an N-protected allylamine (like N-allylphthalimide) and strictly anhydrous, degassed solvents. Adding a silver salt (e.g., Ag2​CO3​ ) can act as a halide scavenger, accelerating the reductive elimination step before chain-walking can occur.

Mechanistic Pathway: Reductive Amination

Understanding the branch point of the reaction is critical for troubleshooting byproduct formation.

ReductiveAmination Aldehyde 4-Fluorocinnamaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH3 Ammonia NH3 (Excess) Ammonia->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O Product 4-Fluorocinnamylamine (Primary Amine) Iminium->Product Reduction SecAmine Bis-alkylated Byproduct (Secondary Amine) Iminium->SecAmine Over-alkylation Product->Iminium Competing Attack (if NH3 is low) Hydride NaBH3CN (Selective Hydride) Hydride->Product

Mechanistic pathway of reductive amination highlighting the branch point for secondary amine formation.

Quantitative Data Summary

Use the following table to benchmark your current yields and identify expected impurity profiles based on your chosen methodology.

Synthesis RouteTypical YieldChemoselectivity (Alkene Preservation)Major Identifiable ByproductsScalability & E-Factor
Reductive Amination (Batch)75 - 85%Excellent (>98%)Secondary amine (bis-alkylated)High; Moderate E-Factor due to hydride waste.
Reductive Amination (Flow)88 - 95%Excellent (>99%)Trace secondary amineVery High; Low E-Factor, rapid residence time[1].
Nitrile Reduction (Raney Ni)60 - 75%Moderate (80 - 90%)3-(4-fluorophenyl)propan-1-amineHigh; Requires high-pressure hydrogenation infrastructure.
Heck Coupling (Gabriel)50 - 70%Good (>90% E-isomer)Enamine hydrolysis products, Z-isomerLow-Moderate; High E-Factor due to protection/deprotection steps.

References

  • 2: Reduction of Organic Compounds (Experiment) Chemistry LibreTexts[Link]

  • A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries National Institutes of Health (PMC)[Link]

  • Multigram-scale flow synthesis of the chiral key intermediate of (–)-paroxetine enabled by solvent-free heterogeneous organocatalysis National Institutes of Health (PMC)[Link]

  • Palladium-Catalyzed γ,γ′-Diarylation of Free Alkenyl Amines ACS Publications[Link]

  • Development of a Chromane-Forming Heck Reaction: Bisphosphine Mono-Oxide Mediated Regioselectivity Perturbed by Solvent-Based Peroxide Formation ACS Publications[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 2-Propen-1-amine, 3-(4-fluorophenyl)- Reactions

Welcome to the technical support center for optimizing reactions involving 2-Propen-1-amine, 3-(4-fluorophenyl)-, a key building block for researchers in medicinal chemistry and drug development. The performance of any c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing reactions involving 2-Propen-1-amine, 3-(4-fluorophenyl)-, a key building block for researchers in medicinal chemistry and drug development. The performance of any chemical synthesis is profoundly influenced by the choice of solvent. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate the complexities of solvent selection and maximize the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting a solvent for reactions with 3-(4-fluorophenyl)allylamine?

When selecting a solvent, a multi-faceted approach is necessary. The ideal solvent must not only dissolve the amine and other reactants but also be inert under the reaction conditions. Key considerations include:

  • Solubility: Ensure all reactants, reagents, and catalysts are sufficiently soluble to allow for a homogeneous reaction mixture, which is crucial for optimal reaction kinetics.

  • Reaction Temperature: The solvent's boiling point dictates the accessible temperature range. Higher temperatures can increase reaction rates but may also promote side reactions or decomposition.[1]

  • Solvent Polarity: The polarity of the solvent can dramatically influence reaction rates and even alter reaction pathways. For instance, polar aprotic solvents are often preferred for SN2 reactions involving amines.[2][3][4]

  • Workup and Purification: Consider the ease of solvent removal post-reaction. Solvents with low boiling points are easily removed under vacuum, but high-boiling solvents like DMF or DMSO may require more complex workup procedures.[1][5]

  • Safety and Environmental Impact: Always consult Safety Data Sheets (SDS) and internal company guidelines. Whenever possible, choose greener, less hazardous solvents.[6][7][8]

Q2: How does solvent polarity affect the reactivity of 3-(4-fluorophenyl)allylamine in common reactions like N-alkylation?

Solvent polarity plays a critical role, especially in nucleophilic substitution (SN2) reactions, a common transformation for this amine.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally favored for SN2 reactions. They are polar enough to dissolve charged nucleophiles (like the amine) but do not form strong hydrogen bonds that would "cage" and deactivate the nucleophile.[3][4] This leaves the amine's lone pair more available for attack, increasing the reaction rate.[2][4]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can significantly slow down SN2 reactions.[3] Their acidic protons form strong hydrogen bonds with the amine's lone pair, creating a "solvent cage" that hinders its ability to act as a nucleophile.[4][9]

  • Nonpolar Solvents (e.g., Toluene, Hexane): While these are inert, they often fail to adequately dissolve the amine and other polar reagents, leading to slow or incomplete reactions.[10]

Q3: Which solvents should I generally avoid when working with allylamines?

Certain solvents can be problematic. For instance, in reactions involving strong bases, protic solvents like alcohols can be deprotonated, quenching the base and interfering with the desired reaction. Additionally, some solvents can react with the starting materials or products under specific conditions. Always check for potential reactivity between your solvent and all components of the reaction mixture.[11]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low Reaction Yield or Incomplete Conversion

Q: My N-alkylation reaction with 3-(4-fluorophenyl)allylamine is stalling at 50% conversion. Could the solvent be the problem?

A: Yes, the solvent is a primary suspect for low conversion. Here’s a systematic approach to troubleshoot this issue:

  • Check Solubility: Are all reactants fully dissolved at the reaction temperature? If you observe a suspension or biphasic mixture, the reaction is likely limited by mass transport.

    • Solution: Switch to a more polar solvent. If you are using THF, consider moving to a more effective polar aprotic solvent like acetonitrile (ACN) or N,N-Dimethylformamide (DMF) to improve solubility.[1][4]

  • Evaluate Temperature: Is your reaction temperature optimal? Many reactions require heating to overcome the activation energy barrier.

    • Solution: If solubility is good, consider a higher-boiling solvent. For example, if a reaction is slow in ACN (BP: 82 °C), switching to DMF (BP: 153 °C) allows for a significant increase in reaction temperature, which can dramatically improve the rate.[1]

  • Assess Solvent Purity: Is your solvent anhydrous? Trace amounts of water can hydrolyze sensitive reagents or interfere with catalytic cycles.

    • Solution: Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves, distillation) before use.

G start Low Conversion Observed solubility Are all reactants soluble? start->solubility temp Is reaction temperature high enough? solubility->temp  Yes change_solvent Switch to a more polar solvent (e.g., THF -> DMF) solubility->change_solvent  No purity Is the solvent anhydrous? temp->purity  Yes increase_temp Use a higher-boiling solvent (e.g., ACN -> DMF) temp->increase_temp  No dry_solvent Use anhydrous solvent purity->dry_solvent  No success Problem Solved purity->success  Yes change_solvent->success increase_temp->success dry_solvent->success

Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of Significant Side Products

Q: I'm performing an N-acylation and observing multiple spots on my TLC plate. How can solvent choice improve selectivity?

A: Solvent choice can profoundly influence the selectivity of a reaction by stabilizing or destabilizing different transition states.

  • Polarity Matching: Sometimes, a less polar solvent can suppress the formation of highly polar byproducts. For example, if you are using DMF, side reactions might be favored.

    • Solution: Try running the reaction in a medium-polarity solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). These solvents may disfavor the formation of charged or highly polar intermediates that lead to impurities.

  • Solvent as a Reactant: In some cases, the solvent itself can participate in the reaction. For example, using acetonitrile as a solvent in some Lewis acid-catalyzed reactions can lead to N-acetylation.[12]

    • Solution: Ensure your chosen solvent is inert under the reaction conditions. If in doubt, switch to a different class of solvent (e.g., from a nitrile to an ether or a chlorinated solvent).

Issue 3: Difficult Product Isolation and Workup

Q: My product is soluble in water, making extraction from DMF a nightmare. What's a better approach?

A: This is a classic problem with high-boiling, water-miscible solvents.

  • Initial Solvent Choice: If possible, select a water-immiscible solvent from the outset, such as Ethyl Acetate (EtOAc), 2-Methyl-THF, or DCM. This simplifies the workup to a standard aqueous extraction.[13]

  • Solvent Exchange: If a high-boiling solvent like DMF is required for the reaction, a solvent exchange can be performed during workup. After the reaction is complete, add a higher-boiling, water-immiscible solvent (like Toluene or EtOAc), and remove the lower-boiling solvent (and any other volatiles) on a rotary evaporator. This will leave your product in a solvent suitable for aqueous extraction.

  • Alternative Purification: If extraction proves difficult, consider alternative purification methods such as column chromatography directly on the crude mixture (after filtering any solids) or crystallization.

Data Presentation & Experimental Protocols

Table 1: Properties of Common Solvents for Amine Reactions

This table provides a quick reference for selecting a suitable solvent based on key physical properties. Data is compiled from various sources.[14][15][16][17]

SolventClassBoiling Point (°C)Dielectric Constant (ε)Common Use CasesPotential Issues
Acetonitrile (ACN) Polar Aprotic8237.5N-Alkylation, AcylationCan be a reactant[12]
DMF Polar Aprotic15336.7Excellent for solubilityDifficult to remove, high BP
DMSO Polar Aprotic18946.7High temp reactionsVery difficult to remove
THF Polar Aprotic667.6General purposePeroxide formation, lower BP
DCM Chlorinated409.1Acylations, general purposeLow BP, environmental concerns
Toluene Nonpolar1112.4Azeotropic water removalPoor solubility for salts
Methanol (MeOH) Polar Protic6532.7Reductive aminationsCan hinder SN2 reactions[3]
Protocol 1: Model N-Alkylation of 3-(4-fluorophenyl)allylamine

This protocol describes a typical SN2 reaction and highlights best practices in solvent handling.

Reaction: N-benzylation of 3-(4-fluorophenyl)allylamine.

Methodology:

  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-(4-fluorophenyl)allylamine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous Acetonitrile (ACN, 0.2 M).

  • Reagent Addition: Stir the suspension at room temperature. Add benzyl bromide (1.1 eq) dropwise via syringe over 5 minutes.

  • Reaction: Heat the mixture to 60 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine spot has been consumed.

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove the K₂CO₃ and wash the solid with a small amount of ACN.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the pure N-benzylated product.

Caption: Experimental workflow for a model N-alkylation reaction.

References

  • Pearson Education, Inc. (n.d.). Amines are good nucleophiles, even though they are neutral. Pearson.
  • Smallwood, I. (2012). Handbook of Organic Solvent Properties. Butterworth-Heinemann.
  • Wikipedia. (n.d.). Allylamine. Retrieved from [Link]

  • Smallwood, I. (n.d.). Handbook of Organic Solvent Properties. AbeBooks. Retrieved from [Link]

  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • Chemtec Publishing. (2024, January 15). Handbook of Solvents - 4th Edition, Volume 1, Properties.
  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent.
  • Chemtec Publishing. (2019, March 15). Handbook of Solvents - 3rd Edition, Volume 1, Properties.
  • Smallwood, I. M. (1996, June 19). Handbook of Organic Solvent Properties. Google Books.
  • Reddit. (2017, September 28). What effect does the polarity of a solvent have on an Sn2 Reaction? r/chemhelp.
  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low-Yield Chemical Reactions.
  • CloudSDS. (2025, April 8). Everything You Need to Know About Allylamine.
  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
  • MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications. Retrieved from [Link]

  • Diorazio, L. J., et al. (2016). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? ACS Publications. Retrieved from [Link]

  • American Chemical Society. (2011, March 21). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0.
  • Eastman. (n.d.). Solvent Selector Chart.
  • Learning Simply. (2014, June 29). Solvent Effects on Sn2 Reactions [Video]. YouTube. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Pattern Validation: The Case of 3-(4-fluorophenyl)allylamine

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 3-(4-fluorophenyl)allylamine, a compound of interest in contemporary drug discovery and development. As researchers and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 3-(4-fluorophenyl)allylamine, a compound of interest in contemporary drug discovery and development. As researchers and drug development professionals, the unambiguous structural confirmation of novel chemical entities is paramount. Mass spectrometry serves as a cornerstone technique for this purpose, with the fragmentation pattern providing a veritable fingerprint of a molecule's structure.

Herein, we will not only predict the fragmentation pathways of 3-(4-fluorophenyl)allylamine based on established chemical principles but also provide a comprehensive framework for the experimental validation of these predictions. This guide is designed to be a practical resource, blending theoretical knowledge with actionable experimental protocols and comparative insights into alternative validation methodologies.

The Rationale Behind Fragmentation: Predicting the Behavior of 3-(4-fluorophenyl)allylamine

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the inherent chemical stability of the bonds within the molecule and the formation of stable carbocations and neutral losses. For 3-(4-fluorophenyl)allylamine, its structure—comprising a fluorophenyl group, an allyl moiety, and a primary amine—dictates its fragmentation behavior under ionization.

The primary and most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom.[1] This is due to the resonance stabilization of the resulting nitrogen-containing cation. In the case of 3-(4-fluorophenyl)allylamine, this would lead to the formation of a stable iminium ion.

Furthermore, the presence of an aromatic ring generally leads to a relatively stable molecular ion. The fluorophenyl group itself can undergo specific fragmentations, such as the loss of the fluorine atom or the entire fluorophenyl ring.

A logical workflow for predicting and validating the fragmentation pattern is crucial for achieving high confidence in structural elucidation.

Fragmentation_Validation_Workflow A Hypothesize Fragmentation Pathways B Acquire Experimental Mass Spectrum (MS and MS/MS) A->B Guides Experiment C Compare Predicted vs. Experimental Data B->C Provides Data C->A Refines Hypothesis D High-Resolution Mass Spectrometry (HRMS) for Elemental Composition C->D Identifies Key Fragments E Structural Confirmation D->E Confirms Fragment Identity

Caption: A logical workflow for the validation of mass spectrometry fragmentation patterns.

Predicted Fragmentation Pathways of 3-(4-fluorophenyl)allylamine

Based on the principles outlined above, we can predict the major fragmentation pathways for 3-(4-fluorophenyl)allylamine.

Molecular Ion (M+) : The molecular ion is expected, though its intensity may be weak, especially in electron ionization (EI) due to the presence of the fluorine atom which can sometimes lead to the absence of a clear molecular ion peak.[2][3]

α-Cleavage : This is anticipated to be a dominant fragmentation pathway. The cleavage of the C-C bond between the allyl group and the CH2NH2 moiety would result in a resonance-stabilized iminium ion.

Loss of the Amino Group : The loss of the terminal amino group as a neutral species (•NH2) or ammonia (NH3) is another plausible fragmentation route.

Tropylium Ion Formation : Rearrangement of the fluorophenylmethyl fragment could lead to the formation of a stable fluorotropylium ion.

Loss of Fluorine : The molecule may lose a fluorine atom, resulting in a fragment ion with a mass 20 units less than the parent ion.

The following diagram illustrates these predicted fragmentation pathways.

Fragmentation_Pathways cluster_main Predicted Fragmentation of 3-(4-fluorophenyl)allylamine Molecular Ion [C9H10FN]+• m/z = 151 Fragment_A [C8H8F]+ (Fluorotropylium ion) m/z = 123 Molecular Ion->Fragment_A - C2H4N• Fragment_B [CH4N]+ (Iminium ion) m/z = 30 Molecular Ion->Fragment_B α-cleavage Fragment_C [C9H10N]+ (Loss of F) m/z = 131 Molecular Ion->Fragment_C - F• Fragment_D [C9H8F]+ (Loss of NH2) m/z = 135 Molecular Ion->Fragment_D - NH2•

Caption: Predicted major fragmentation pathways for 3-(4-fluorophenyl)allylamine.

Experimental Validation: A Step-by-Step Protocol

To validate these predicted fragmentation patterns, a systematic experimental approach is required.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of 3-(4-fluorophenyl)allylamine in a suitable volatile solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Perform serial dilutions to obtain a working solution of approximately 1-10 µg/mL for initial analysis.

2. Mass Spectrometry Analysis:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (Electron Ionization - EI, or a softer technique like Electrospray Ionization - ESI if the molecular ion is not observed with EI) is recommended.

  • Ionization Mode:

    • Electron Ionization (EI): This hard ionization technique is excellent for inducing fragmentation and creating a detailed fragmentation pattern.

    • Electrospray Ionization (ESI): A soft ionization technique that is more likely to preserve the molecular ion, which is crucial for confirming the molecular weight.

  • Mass Analysis:

    • Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion and all major fragment ions.

    • Tandem Mass Spectrometry (MS/MS): Select the molecular ion (or a prominent fragment ion) as the precursor ion and subject it to collision-induced dissociation (CID). This will provide definitive evidence for the relationship between precursor and product ions, confirming the fragmentation pathways.

Comparative Analysis: Alternative and Complementary Techniques

While mass spectrometry is a powerful tool, a multi-faceted approach to structural elucidation provides the highest level of confidence.

TechniqueAdvantagesDisadvantagesRelevance to 3-(4-fluorophenyl)allylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.Requires a larger sample amount and is a slower technique.Essential for unambiguous confirmation of the overall molecular structure, including stereochemistry if applicable.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., N-H, C=C, C-F).Provides limited information about the overall molecular structure.Confirms the presence of the amine and aromatic functionalities.
Computational Mass Spectrometry Can predict fragmentation patterns and relative ion abundances.Predictions are model-dependent and require experimental validation.Useful for generating theoretical spectra to compare with experimental data.

The relationship between these techniques in a comprehensive validation strategy can be visualized as follows:

Validation_Strategy MS Mass Spectrometry (Fragmentation Pattern) Confirmation Structural Confirmation MS->Confirmation NMR NMR Spectroscopy (Connectivity) NMR->Confirmation IR IR Spectroscopy (Functional Groups) IR->Confirmation Computational Computational Modeling (Theoretical Prediction) Computational->MS Guides Interpretation

Caption: An integrated approach to structural validation.

Conclusion

The validation of mass spectrometry fragmentation patterns is a critical step in the characterization of novel compounds like 3-(4-fluorophenyl)allylamine. By combining theoretical predictions based on fundamental chemical principles with rigorous experimental validation using high-resolution mass spectrometry and tandem MS techniques, researchers can achieve a high degree of confidence in their structural assignments. Furthermore, integrating data from complementary analytical techniques such as NMR and IR spectroscopy provides an even more robust and irrefutable structural elucidation. This comprehensive approach ensures the scientific integrity of research and development efforts in the pharmaceutical and chemical industries.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • de la Torre, X., & Botrè, F. (2002). Mass spectrometry of fluorine-containing compounds in doping analysis. Mass spectrometry reviews, 21(5), 347-368. [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of mass spectra. University Science Books.
  • Sparkman, O. D., & Penton, Z. (2019). Introduction to mass spectrometry: instrumentation, applications, and strategies for data interpretation. John Wiley & Sons. [Link]

  • Smith, R. M. (2004). Understanding mass spectra: a basic approach. John Wiley & Sons. [Link]

  • Gross, J. H. (2017). Mass spectrometry: a textbook. Springer. [Link]

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Comparative

comparative binding affinity of 3-(4-fluorophenyl)prop-2-en-1-amine derivatives

An In-Depth Guide to the Comparative Binding Affinity of 3-Arylprop-2-en-1-amine Scaffolds and Their Analogs as Monoamine Oxidase Inhibitors In the landscape of neuropharmacology, the quest for selective and potent enzym...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Binding Affinity of 3-Arylprop-2-en-1-amine Scaffolds and Their Analogs as Monoamine Oxidase Inhibitors

In the landscape of neuropharmacology, the quest for selective and potent enzyme inhibitors is paramount for developing novel therapeutics for neurological disorders such as Parkinson's disease and depression.[1][2][3] Monoamine oxidases (MAO-A and MAO-B) are critical enzymes that regulate neurotransmitter levels and represent key targets for drug discovery.[1][3] This guide provides a comparative analysis of the binding affinity of compounds based on the 3-arylprop-2-en-1-amine scaffold, with a particular focus on how substitutions, such as the 4-fluoro group, influence their inhibitory potential against MAO-A and MAO-B.

While direct, publicly available comparative studies on a homologous series of 3-(4-fluorophenyl)prop-2-en-1-amine derivatives are limited, a robust analysis can be conducted by examining structurally analogous compounds, particularly chalcones (1,3-diarylprop-2-en-1-ones), which share the same core pharmacophore. These analogs provide significant insight into the structure-activity relationships (SAR) that govern MAO inhibition.

The Mechanism of Action: Targeting Monoamine Oxidases

Monoamine oxidases are flavoenzymes located on the outer mitochondrial membrane responsible for the oxidative deamination of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[1][4] Inhibition of MAOs increases the bioavailability of these neurotransmitters, which is a therapeutic strategy for treating depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[1][2][3] The two isoforms, MAO-A and MAO-B, differ in their substrate specificities and active site topographies, allowing for the design of selective inhibitors.[3][5]

The 3-arylprop-2-en-1-one (chalcone) scaffold has emerged as a promising starting point for developing potent and selective MAO-B inhibitors.[5][6] These molecules act as reversible, competitive inhibitors, binding to the active site of the enzyme and preventing substrate access.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine) MAO Monoamine Oxidase (MAO-A / MAO-B) Neurotransmitter->MAO Degradation Increased_NT Increased Neurotransmitter Concentration Neurotransmitter->Increased_NT Release Vesicle Synaptic Vesicle Vesicle->Neurotransmitter Storage Metabolites Inactive Metabolites MAO->Metabolites Inhibitor 3-Arylprop-2-en Derivative (Inhibitor) Inhibitor->MAO Binding & Inhibition Receptor Postsynaptic Receptors Increased_NT->Receptor Binding Signal Signal Transduction Receptor->Signal Assay_Workflow start Start: Prepare Reagents (Buffer, Enzyme, Inhibitors, Substrate) plate_prep Dispense MAO-B Enzyme into 96-well Plate start->plate_prep add_inhibitor Add Serial Dilutions of Test Compounds & Controls plate_prep->add_inhibitor incubate Incubate for 15 min at 37°C (Enzyme-Inhibitor Binding) add_inhibitor->incubate initiate Initiate Reaction: Add Substrate & Detection Reagent incubate->initiate read_plate Kinetic Measurement in Fluorescence Plate Reader initiate->read_plate analyze Data Analysis: 1. Calculate Reaction Rates 2. Determine % Inhibition 3. Plot Dose-Response Curve read_plate->analyze end_point End: Determine IC₅₀ Value analyze->end_point

Figure 2: Experimental workflow for the fluorometric MAO-B inhibition assay.

Conclusion and Future Directions

The analysis of 3-arylprop-2-en-1-one (chalcone) derivatives provides compelling evidence for the therapeutic potential of this scaffold in developing potent and selective MAO-B inhibitors. Structure-activity relationship studies consistently show that electron-withdrawing substituents, particularly halogens like fluorine, on the aryl rings can significantly enhance binding affinity and inhibitory potency.

While this guide synthesizes data from closely related analogs, future research should focus on the direct synthesis and comparative evaluation of a series of 3-(4-fluorophenyl)prop-2-en-1-amine derivatives. This would clarify the specific contribution of the amine functional group to binding affinity and selectivity, potentially leading to the discovery of novel candidates for the treatment of neurodegenerative diseases.

References

  • Abcam. (n.d.). Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031). Retrieved from Abcam website. [7]2. Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved from Cell Biolabs, Inc. website. [4]3. Novus Biologicals. (n.d.). MAO-A Assay Kit (Fluorometric) (KA1632). Retrieved from Novus Biologicals website. [8]4. Zhang, J., et al. (2015). A direct continuous fluorometric turn-on assay for monoamine oxidase B and its inhibitor-screening based on the abnormal fluorescent behavior of silole. Analyst. [9]5. Zhou, M., & Panchuk-Voloshina, N. (1997). A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Analytical Biochemistry, 253(2), 169-174. [10]6. Folea, I. M., et al. (2022). Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B. ACS Medicinal Chemistry Letters, 13(10), 1629–1635. [5]7. Lee, J., et al. (2014). Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. Molecules, 19(10), 15936-15950. [11]8. BenchChem. (n.d.). Independent Validation of MAO-B Inhibitors: A Comparative Guide. Retrieved from BenchChem website. [12]9. Park, H., et al. (2022). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2246–2253. [6]10. Kumar, A., et al. (2023). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200921. [13]11. Mori, M., et al. (2021). Design, Synthesis, and Monoamine Oxidase Inhibitory Activity of (+)-Cinchonaminone and Its Simplified Derivatives. ACS Omega, 6(15), 10134–10143. [1]12. Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from Evotec website. [2]13. Singh, P., et al. (2023). Assembling a Cinnamyl Pharmacophore in the C3-Position of Substituted Isatins via Microwave-Assisted Synthesis: Development of a New Class of Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease. Molecules, 28(16), 6149. [14]14. Grimbs, A., et al. (2021). Detecting Monoamine Oxidase A and B Proteins: A Western Blotting Protocol and Some Practical Considerations. Methods in Molecular Biology, 2307, 149-163. [15]15. Tripsianes, D., et al. (2022). Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs. International Journal of Molecular Sciences, 23(19), 11843. 16. Kumar, V., et al. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 12(1), 21-34. [3]17. Tipton, K. F., et al. (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Journal of Neural Transmission, 119(8), 887-900. [16]18. Sabatino, M., et al. (2023). From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs. International Journal of Molecular Sciences, 24(17), 13411. [17]19. Khattab, S. N., et al. (2015). Synthesis and evaluation of quinazoline amino acid derivatives as mono amine oxidase (MAO) inhibitors. Bioorganic & Medicinal Chemistry, 23(13), 3466-3476. [18]20. Ozawa, H. (1963). structure and activity relationship of monoamine oxidase inhibitors. Japanese Journal of Pharmacology, 13(1), 1-10. [19]21. Al-Qaisi, J. A., et al. (2008). Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. Bioorganic & Medicinal Chemistry, 16(5), 2359-2367. [20]22. Arshad, M. N., et al. (2011). (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o313. [21]23. Göktaş, M. F., et al. (2024). Effect of halogens on 3-[4-(dimethylamino) phenyl]-1-phenylprop-2-en-1-ones: development of a new class of monoamine oxidase-B inhibitors. Journal of the Turkish Chemical Society Section A: Chemistry, 11(3), 675-686. [22]24. Zhang, Y.-M., et al. (2007). 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2444. [23]25. NanoTech.ac. (2026, February 21). Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. Retrieved from NanoTech.ac website.

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Validation

structural comparison of halogenated allylamines with 3-(4-fluorophenyl)allylamine

Title: Structural Comparison Guide: Halogenated Allylamines vs. 3-(4-Fluorophenyl)allylamine Introduction As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the pharmacophoric design o...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Comparison Guide: Halogenated Allylamines vs. 3-(4-Fluorophenyl)allylamine

Introduction As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the pharmacophoric design of amine oxidase inhibitors targeting Monoamine Oxidase B (MAO-B), Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1), and Lysyl Oxidase (LOX)[1][2]. The allylamine motif is a cornerstone in this space. However, the precise placement of halogen atoms—whether directly on the allyl backbone (halogenated allylamines) or on a distal aromatic ring (e.g., 3-(4-fluorophenyl)allylamine)—fundamentally alters the mechanism of action, binding kinetics, and metabolic fate. This guide provides an objective, data-driven comparison of these two structural classes to inform rational drug design.

Structural and Stereoelectronic Profiling

Halogenated Allylamines (e.g., Mofegiline, PXS-4728A) Halogenated allylamines are characterized by a halogen atom (typically F, Cl, or Br) attached directly to the sp2 or sp3 carbons of the allyl moiety (e.g., 2-fluoroallylamine or 3-haloallylamine)[3][4]. The strong electron-withdrawing nature of the halogen polarizes the double bond. More importantly, the halogen acts as a highly efficient leaving group during enzyme-catalyzed oxidation. This structural feature is the primary driver for their function as mechanism-based (suicide) inhibitors[4][5].

3-(4-Fluorophenyl)allylamine (4-Fluorocinnamylamine) In contrast, 3-(4-fluorophenyl)allylamine is a derivative of cinnamylamine where the fluorine atom is located at the para-position of the phenyl ring, leaving the allyl group unhalogenated[6]. The fluorine atom exerts a stereoelectronic effect that modulates the electron density of the π -system, but it does not act as a leaving group for covalent trapping. Instead, the para-fluorine primarily serves to block cytochrome P450-mediated aromatic hydroxylation, thereby dramatically improving metabolic stability and enhancing lipophilicity for blood-brain barrier (BBB) penetration.

Divergent Mechanistic Pathways

The placement of the halogen dictates the enzymatic fate of the molecule:

  • Irreversible Covalent Trapping: When a halogenated allylamine enters the active site of a flavin-dependent enzyme (like MAO-B), the amine is oxidized to an imine intermediate[4]. The reduced flavin N(5) atom then facilitates a Michael addition. Because the halogen is positioned on the aliphatic chain, it is eliminated as a halide ion (e.g., fluoride), driving the formation of a highly stable, irreversible covalent adduct[4][5].

  • Reversible Inhibition / Substrate Turnover: 3-(4-fluorophenyl)allylamine undergoes a similar initial oxidation to an imine, which is subsequently hydrolyzed to a cinnamaldehyde derivative[6]. Because there is no leaving group on the allyl chain, the irreversible elimination step cannot occur. Consequently, it acts as a competitive inhibitor or a slow substrate, and enzyme activity can be fully recovered via dialysis[6].

G cluster_halo Halogenated Allylamines cluster_fluoro 3-(4-fluorophenyl)allylamine Target Amine Oxidase (MAO-B / SSAO) HaloBind Active Site Binding Target->HaloBind FluoroBind Active Site Binding Target->FluoroBind HaloOx Oxidation to Imine HaloBind->HaloOx HaloAttack Nucleophilic Attack (FAD N5) HaloOx->HaloAttack HaloElim Halide Elimination (-HX) HaloAttack->HaloElim HaloAdduct Irreversible Covalent Adduct HaloElim->HaloAdduct FluoroOx Oxidation to Imine/Aldehyde FluoroBind->FluoroOx FluoroRev Reversible Inhibition or Substrate Turnover FluoroOx->FluoroRev

Mechanistic pathways of haloallylamines vs. 3-(4-fluorophenyl)allylamine in amine oxidases.

Comparative Experimental Data

The following table synthesizes the pharmacological and biochemical profiles of these two structural classes based on standard in vitro assay conditions.

ParameterHalogenated Allylamines (e.g., Mofegiline)3-(4-Fluorophenyl)allylamine
Primary Target(s) MAO-B, SSAO/VAP-1, LOX[2][4]MAO-B (Reversible)[6]
Mechanism of Action Mechanism-based (Suicide) Irreversible[4]Competitive / Slow Substrate[6]
Enzyme Recovery (Dialysis) < 5% (Irreversible covalent bond)[4]> 95% (Fully reversible)[6]
Halide Elimination Yes (Stoichiometric 1:1 release)[4]No
CYP450 Aromatic Hydroxylation Variable (Depends on ring substitution)Highly Resistant (Blocked by para-F)
Therapeutic Application Parkinson's Disease, Fibrosis[2][4]Pharmacophore exploration, Intermediates

Experimental Protocols: Self-Validating Workflows

To empirically validate the mechanistic differences between these two classes, we employ a self-validating Time-Dependent Inhibition (TDI) assay coupled with dialysis. This protocol is designed to definitively separate covalent modifiers from high-affinity reversible binders.

Protocol 1: Time-Dependent Inhibition (TDI) and Dialysis Assay for MAO-B Causality Check: Irreversible inhibitors will exhibit a time-dependent decrease in IC50​ and will not regain activity post-dialysis. Reversible inhibitors will maintain a stable IC50​ over time and fully release from the enzyme during dialysis.

  • Enzyme Preparation: Dilute recombinant human MAO-B in 50 mM potassium phosphate buffer (pH 7.4) to a final concentration of 5 µg/mL.

  • Pre-Incubation: Incubate the enzyme with varying concentrations of the test compound (either a haloallylamine or 3-(4-fluorophenyl)allylamine) at 37°C for distinct time intervals (0, 15, 30, and 60 minutes).

  • Substrate Addition: Initiate the reaction by adding kynuramine (a non-fluorescent substrate) to a final concentration of 50 µM. Expert Insight: Kynuramine is specifically chosen because MAO-B oxidizes it to 4-hydroxyquinoline, a highly fluorescent product, allowing for continuous, real-time kinetic tracking without secondary coupling enzymes.

  • Fluorescence Detection: Measure fluorescence (Excitation: 310 nm, Emission: 400 nm) continuously for 20 minutes to calculate the initial velocity ( V0​ ).

  • Dialysis Validation (The Self-Validating Step): Take the 60-minute pre-incubation samples (at 10×IC50​ concentrations) and dialyze them against 1,000 volumes of phosphate buffer for 24 hours at 4°C using a 10 kDa MWCO cassette.

  • Re-assay: Measure the enzymatic activity of the dialyzed samples. Haloallylamine-treated samples will show virtually no recovery[4], whereas 3-(4-fluorophenyl)allylamine-treated samples will recover full baseline activity[6].

Protocol 2: Microsomal Stability Profiling Causality Check: To prove that the para-fluorine substitution enhances metabolic stability, we measure intrinsic clearance ( CLint​ ) against human liver microsomes (HLM).

  • Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL HLM in 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism. Incubate at 37°C.

  • Quenching & Sampling: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Expert Insight: Immediate protein precipitation halts all enzymatic activity, ensuring the kinetic snapshot is perfectly preserved.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. The para-fluorinated analog will exhibit a significantly prolonged half-life compared to its unfluorinated or aliphatic-halogenated counterparts.

Conclusion

The structural divergence between halogenated allylamines and 3-(4-fluorophenyl)allylamine perfectly illustrates how precise atomic placement dictates pharmacological destiny. Halogenation of the allyl backbone engineers a reactive trap, ideal for irreversible target silencing (e.g., MAO-B or LOX inhibition)[2][4]. Conversely, placing a fluorine on the distal phenyl ring optimizes non-covalent interactions and metabolic stability, making it a superior motif for reversible target engagement.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Propen-1-amine, 3-(4-fluorophenyl)-

As a Senior Application Scientist, I approach chemical safety not as a passive checklist, but as a system of mechanistic mitigations. 2-Propen-1-amine, 3-(4-fluorophenyl)- (also known as 3-(4-fluorophenyl)allylamine; CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not as a passive checklist, but as a system of mechanistic mitigations. 2-Propen-1-amine, 3-(4-fluorophenyl)- (also known as 3-(4-fluorophenyl)allylamine; CAS: 1814900-60-1 for its hydrochloride salt) is a highly valuable building block in drug discovery, leveraging the unique properties of fluorine to modulate basicity and metabolic stability. However, this structural advantage introduces specific, high-risk handling parameters.

The following operational guide provides a self-validating framework for the safe handling, reaction, and disposal of this compound.

Hazard Causality & Physicochemical Profile

To handle this compound safely, one must understand why it is dangerous. The compound exhibits Acute Toxicity across oral, dermal, and inhalation routes, alongside Skin Irritation, Serious Eye Irritation (Category 2A), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[1].

The causality behind these hazards lies in its dual-functional structure:

  • The Allylamine Core: Acts as a potent nucleophile and reactive Michael acceptor. It can aggressively attack biological nucleophiles in the respiratory tract and cornea, causing severe lacrimation, tissue damage, and respiratory sensitization.

  • The Fluorophenyl Moiety: The strategic incorporation of fluorine significantly increases the molecule's lipophilicity[2]. While beneficial for drug bioavailability, in a laboratory setting, this lipophilicity drastically enhances the compound's ability to permeate the lipid-rich stratum corneum of human skin, making dermal exposure exceptionally dangerous compared to standard aliphatic amines.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for fluorinated allylamines. You must implement the following targeted, high-barrier PPE system.

PPE CategorySpecification & StandardMechanistic Causality & Operational Rationale
Respiratory Protection NIOSH-certified combination organic vapor/amine gas respirator (Brown Cartridge)[3]Mitigates the STOT SE 3 inhalation hazard. Amine vapors are highly volatile and cause rapid respiratory sensitization; standard particulate filters offer zero protection against these vapors.
Eye & Face Protection NIOSH (US) or EN 166 (EU) approved chemical splash goggles + Full face shield[4]Prevents mucosal absorption. The allylamine core induces severe lacrimation and potential corneal burns upon micro-droplet contact or vapor exposure.
Hand Protection Double-gloving: 8-mil Nitrile (outer) over 4-mil Nitrile (inner)Fluorinated amines can rapidly degrade standard latex. The high lipophilicity of the fluorophenyl group necessitates a robust, impermeable nitrile barrier to prevent systemic dermal absorption.
Body Protection Flame-Resistant (FR) lab coat, chemical-resistant apron, closed-toe non-porous shoesPrevents accumulation of reactive amine vapors on standard cotton clothing and provides a physical barrier against catastrophic spills.

Operational Workflow: Handling and Reaction Execution

Trustworthy protocols require self-validating steps. Do not proceed to the next step unless the verification parameter is met.

Step-by-Step Methodology: Safe Transfer and Reaction Setup

  • Engineering Control Verification: Before retrieving the chemical, activate the chemical fume hood and verify the continuous inward airflow monitor reads between 80–100 feet per minute (fpm).

    • Validation: A visual tissue-paper flutter test at the sash opening confirms negative pressure.

  • PPE Donning & Inspection: Don the mandatory PPE matrix.

    • Validation: Perform a positive/negative pressure seal check on the NIOSH-certified respirator to ensure zero leak rate[3].

  • Inert Atmosphere Preparation: Because allylamines can be sensitive to oxidation and moisture, purge the reaction vessel with an inert gas (Argon or Nitrogen).

  • Weighing and Transfer: Weigh the 2-Propen-1-amine, 3-(4-fluorophenyl)- exclusively inside the fume hood using an analytical balance enclosed in a draft shield. Use static-free spatulas to prevent aerosolization of the hydrochloride salt powder[5].

  • Reaction Execution: Introduce the compound to the reaction mixture slowly. Monitor for exothermic activity, as the nucleophilic amine can react vigorously with electrophiles or strong acids.

    • Validation: Use an external thermocouple to ensure the reaction temperature remains within your target thermodynamic window.

  • Decontamination: Immediately wash all spatulas and glassware with a dilute acidic solution (e.g., 1M HCl) to protonate residual amine. This renders the compound water-soluble and non-volatile before standard cleaning.

HandlingWorkflow A 1. Fume Hood Verification B 2. Don NIOSH/EN 166 PPE Matrix A->B C 3. Inert Gas Purge B->C D 4. Enclosed Weighing C->D E 5. Exotherm Monitoring D->E F 6. Acidic Decontamination E->F

Operational workflow for the safe handling and processing of fluorinated allylamines.

Emergency Spill Response and Disposal Plan

Fluorinated amine waste requires strict segregation due to its environmental persistence and reactivity.

Step-by-Step Methodology: Spill Response

  • Evacuation & Isolation: Immediately halt work, close the fume hood sash, and evacuate the immediate vicinity.

  • Assessment & PPE Upgrade: If the spill exceeds 50 mL or occurs outside the hood, upgrade to a self-contained breathing apparatus (SCBA) before re-entering.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand).

    • Crucial Rationale: Never use sawdust or combustible absorbents, as the reactive amine can trigger an exothermic degradation leading to ignition.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a highly visible, chemically resistant, sealable container[3].

  • Surface Neutralization: Wash the spill area with a dilute, mild acid (like citric acid) to neutralize residual freebase amine, followed by a thorough water rinse.

Logistical Disposal Plan

  • Segregation: All waste containing 2-Propen-1-amine, 3-(4-fluorophenyl)- must be strictly segregated as "Hazardous Halogenated Organic Waste"[6].

  • Incompatibility Warning: Never mix fluorinated amine waste with strong oxidizing agents or concentrated acids, as this can generate highly toxic hydrogen fluoride (HF) gas or cause explosive exothermic reactions[6].

  • Labeling & Compliance: Containers must be tightly sealed, clearly labeled with the exact chemical constituents and the CAS number (1814900-60-1), and disposed of in accordance with institutional and local environmental regulations[1].

References

  • (2E)-3-(4-fluorophenyl)prop-2-en-1-amine hydrochloride - NextSDS Source: nextsds.com URL:[Link]

  • N,N-BIS(TRIMETHYLSILYL)ALLYLAMINE - Gelest, Inc. Source: gelest.com URL:[Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI Source: mdpi.com URL:[Link]

Sources

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